2-(2-Methylcyclohexyl)ethan-1-amine

Description

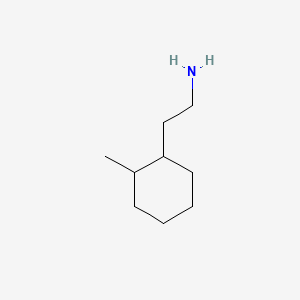

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylcyclohexyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8-4-2-3-5-9(8)6-7-10/h8-9H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKLFCREVJPUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00692904 | |

| Record name | 2-(2-Methylcyclohexyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102450-00-0 | |

| Record name | 2-(2-Methylcyclohexyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-methylcyclohexyl)ethan-1-amine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2-methylcyclohexyl)ethan-1-amine, a substituted cyclohexylamine with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to offer valuable insights for researchers.

Core Identifiers and Physicochemical Properties

This compound is a primary amine featuring a 2-methylcyclohexyl substituent. Its core identifiers are crucial for database searches, procurement, and regulatory documentation.

| Identifier | Value | Source |

| CAS Number | 102450-00-0 | [1][2][3] |

| Molecular Formula | C₉H₁₉N | [1][2][3] |

| Molecular Weight | 141.26 g/mol | [1][2][3] |

| IUPAC Name | 2-(2-methylcyclohexyl)ethanamine | [3] |

| PubChem CID | 53249215 | [1][2][3] |

| MDL Number | MFCD07772984 | [1][2][3] |

Note: Physicochemical properties such as boiling point, melting point, and density have not been experimentally determined and reported in publicly available literature. These would need to be established through laboratory analysis.

Stereoisomerism: A Key Structural Consideration

The structure of this compound contains two chiral centers, leading to the possibility of four stereoisomers. These consist of two pairs of enantiomers, which are diastereomers of each other (cis and trans isomers).

Figure 1. General structure of this compound.

The relative orientation of the methyl group and the ethanamine substituent on the cyclohexane ring (cis or trans) will significantly influence the molecule's three-dimensional shape and, consequently, its biological activity and physical properties. The separation and characterization of these individual stereoisomers are critical for any drug development program. While methods for separating cis and trans isomers of other cyclohexyl derivatives, such as diamines and carboxylic acids, have been developed, specific protocols for this compound are not currently documented. Techniques like fractional crystallization or chiral chromatography would be the primary methods to explore for isomer separation.

Synthetic Pathways: Plausible Routes to this compound

Route 1: Reduction of 2-(2-methylcyclohexyl)acetonitrile

A common and effective method for the synthesis of primary amines is the reduction of a corresponding nitrile.

Figure 2. Proposed synthesis of this compound via nitrile reduction.

Experimental Protocol (Proposed):

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 2-(2-methylcyclohexyl)acetonitrile in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) is prepared.

-

Reduction: A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) or Raney nickel with hydrogen gas, is cautiously added to the nitrile solution. The reaction mixture is stirred at a controlled temperature (typically ranging from 0 °C to reflux, depending on the chosen reagent).

-

Work-up: After the reaction is complete (monitored by techniques like thin-layer chromatography), the reaction is carefully quenched. An aqueous work-up is performed to hydrolyze any remaining reducing agent and to protonate the resulting amine.

-

Purification: The crude amine is extracted into an organic solvent, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The final product can be purified by distillation or column chromatography.

The reduction of nitriles to primary amines is a well-established transformation in organic synthesis. For instance, the electrochemical reduction of acetonitrile to ethylamine has been reported with high selectivity.[4] A patent describes the reduction of various nitriles to primary amines using borohydride and a Raney nickel catalyst.[5]

Route 2: Nucleophilic Substitution of (2-Bromoethyl)cyclohexane

Another viable approach involves the reaction of an alkyl halide with ammonia, a classic method for amine synthesis.

Figure 3. Proposed synthesis of this compound via nucleophilic substitution.

Experimental Protocol (Proposed):

-

Reaction Setup: (2-Bromoethyl)cyclohexane is heated with a concentrated solution of ammonia in a sealed tube or a high-pressure reactor. Ethanol is often used as a solvent to ensure miscibility.[6]

-

Reaction Conditions: The reaction typically requires elevated temperatures and pressures to proceed at a reasonable rate. The use of a large excess of ammonia is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.[7][8]

-

Work-up and Purification: After the reaction, the excess ammonia and solvent are removed. The resulting mixture, which will contain the desired primary amine and ammonium bromide, is treated with a base to liberate the free amine. The amine is then extracted, dried, and purified as described in Route 1.

This method, while straightforward, often leads to a mixture of primary, secondary, and tertiary amines due to the reactivity of the initially formed primary amine as a nucleophile.[9] Therefore, careful control of reaction conditions and a significant excess of ammonia are paramount.

Predicted Spectroscopic Data

Direct experimental spectroscopic data for this compound is not available in the public domain. However, based on the known spectral characteristics of similar molecules, a predicted set of data can be outlined.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be complex due to the presence of the cyclohexyl ring and the various diastereomers.

-

~2.5-3.0 ppm: A multiplet corresponding to the two protons of the -CH₂- group adjacent to the amine.

-

~1.0-2.0 ppm: A complex series of overlapping multiplets arising from the protons of the cyclohexyl ring and the methine proton attached to the methyl group.

-

~0.8-1.0 ppm: A doublet for the methyl group protons.

-

A broad singlet: The two protons of the primary amine (-NH₂) will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. This peak will disappear upon the addition of D₂O.[10]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms.

-

~40-50 ppm: The carbon of the -CH₂- group attached to the nitrogen.

-

~20-40 ppm: Several peaks corresponding to the carbons of the cyclohexyl ring.

-

~15-25 ppm: The methyl carbon.

The exact chemical shifts will be influenced by the cis/trans stereochemistry of the molecule.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorptions for a primary amine.

-

3300-3500 cm⁻¹: A pair of medium-intensity peaks corresponding to the symmetric and asymmetric N-H stretching vibrations of the primary amine.[10]

-

2850-2960 cm⁻¹: Strong C-H stretching absorptions from the alkyl groups.

-

1590-1650 cm⁻¹: An N-H bending (scissoring) vibration.

-

1000-1250 cm⁻¹: C-N stretching vibrations.

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 141 would be expected. A prominent fragmentation pattern for amines is the alpha-cleavage, which would result in the loss of an ethyl group to give a fragment at m/z = 112.

Potential Applications in Drug Development and Research

While no specific applications for this compound have been documented, the broader class of cyclohexylamines has significant importance in medicinal chemistry. These compounds are found in a variety of therapeutic agents.

-

Building Block for Active Pharmaceutical Ingredients (APIs): Cyclohexylamine derivatives are key intermediates in the synthesis of pharmaceuticals such as mucolytics, analgesics, and bronchodilators. They are also precursors to some synthetic sweeteners, like cyclamate.[11]

-

Scaffold for Novel Therapeutics: The cyclohexyl group provides a lipophilic scaffold that can be valuable for modulating the pharmacokinetic properties of a drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME). The primary amine group offers a reactive handle for further chemical modifications to explore structure-activity relationships (SAR).

-

Corrosion Inhibitors and Other Industrial Applications: Cyclohexylamines are effective corrosion inhibitors and are used in industrial water treatment and as accelerators for vulcanization in the rubber industry.[11]

Given these precedents, this compound represents a valuable, yet underexplored, building block for the synthesis of novel compounds with potential biological activity. Its stereoisomers, in particular, could offer a platform for the development of stereoselective drugs.

Conclusion and Future Directions

This compound is a primary amine with a defined chemical structure and CAS number. While detailed experimental data on its synthesis, properties, and applications are currently scarce, this guide provides a solid foundation for researchers by outlining plausible synthetic routes, predicting its spectroscopic characteristics, and highlighting its potential in medicinal chemistry based on the established utility of related cyclohexylamine compounds.

Future research should focus on:

-

The development and optimization of a reliable synthetic protocol for this compound.

-

The separation and full characterization of its cis and trans stereoisomers.

-

The acquisition of comprehensive experimental spectroscopic and physicochemical data.

-

The exploration of its utility as a scaffold in the design and synthesis of novel bioactive molecules.

This foundational work will be essential to unlock the full potential of this intriguing molecule for the scientific and drug development communities.

References

-

Polyurethane catalyst. (2024, December 20). significance of cyclohexylamine as an intermediate in organic synthesis and derivative development. Retrieved from [Link]

-

Ataman Kimya. CYCLOHEXYLAMINE. Retrieved from [Link]

-

Ataman Kimya. CYCLOHEXYLAMINE. Retrieved from [Link]

-

Wikipedia. Cyclohexylamine. Retrieved from [Link]

- Google Patents. CN1810766A - Nitrile reducing process to prepare amine.

- Google Patents. US3880925A - Separation and purification of cis and trans isomers.

-

Googleapis. (12) United States Patent. Retrieved from [Link]

-

Chemguide. nucleophilic substitution - halogenoalkanes and ammonia. Retrieved from [Link]

-

Googleapis. (12) Patent Application Publication (10) Pub. No.: US 2007/0082943 A1. Retrieved from [Link]

- Google Patents. EP0031859B1 - Production of 2,6-dimethyl aniline from 2,6-dimethyl cyclohexyl amine.

- Google Patents. CN105859566A - 2-(1-cyclohexenyl)ethylamine and preparation method thereof.

- Google Patents. CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.

-

WMU's ScholarWorks. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Retrieved from [Link]

-

ResearchGate. FT-IR and NMR investigation of 2-(1-cyclohexenyl)ethylamine: A combined experimental and theoretical study | Request PDF. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Preparation of Amines1. Retrieved from [Link]

-

PMC - NIH. (2021, March 29). Electrochemical reduction of acetonitrile to ethylamine. Retrieved from [Link]

-

American Elements. This compound | CAS 102450-00-0. Retrieved from [Link]

-

doc brown. nucleophilic substitution Reaction between ammonia amines with haloalkanes halogenoalkanes to synthesise primary secondary tertiary amines advanced A level organic chemistry revision notes. Retrieved from [Link]

-

Lumen Learning. 23.2. Preparation of Amines | Organic Chemistry II. Retrieved from [Link]

-

Chemguide. multiple nucleophilic substitution - halogenoalkanes and ammonia. Retrieved from [Link]

-

ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

Scholarly Commons. EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Retrieved from [Link]

-

PubChem. 2-(4-Methylcyclohexyl)ethan-1-amine | C9H19N | CID 39235084. Retrieved from [Link]

-

ResearchGate. Electrochemical Reduction of Acetonitrile to Ethylamine | Request PDF. Retrieved from [Link]

-

PubChem. 2-(2-Methylcyclohexyl)ethan-1-ol | C9H18O | CID 54078741. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from [Link]

-

PubMed. (2025, December 22). Highly Selective Separation of cis- over trans-1,2-Dimethylcyclohexane Isomers by Nonporous Adaptive Crystals of Pillar[ n]arenes. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes | Request PDF. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 3. americanelements.com [americanelements.com]

- 4. Electrochemical reduction of acetonitrile to ethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN1810766A - Nitrile reducing process to prepare amine - Google Patents [patents.google.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. atamankimya.com [atamankimya.com]

An In-Depth Technical Guide on the Stereoisomers and Chirality of 2-(2-methylcyclohexyl)ethan-1-amine

Abstract

This technical guide provides a comprehensive analysis of the stereoisomerism and chirality of 2-(2-methylcyclohexyl)ethan-1-amine. As a molecule with significant potential in pharmaceutical development, a thorough understanding of its stereochemical landscape is paramount.[1][2] This document delves into the structural complexities arising from its multiple chiral centers, leading to the existence of several stereoisomers. We will explore the conformational dynamics of the cyclohexane ring and its influence on the stability and properties of these isomers.[3][4] Furthermore, this guide outlines detailed experimental protocols for the separation, resolution, and characterization of the individual stereoisomers, leveraging techniques such as chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy. The profound impact of stereochemistry on pharmacological activity is also discussed, underscoring the importance of isolating and evaluating enantiomerically pure compounds in drug discovery and development.[5][6][7][8]

Introduction: The Stereochemical Complexity of this compound

This compound is a saturated cyclic amine derivative with a molecular structure that gives rise to significant stereochemical diversity. The presence of two chiral centers within the molecule dictates the existence of multiple stereoisomers, each with unique three-dimensional arrangements of its constituent atoms.[9] These stereoisomers can be categorized as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images of each other).[5]

The core of this complexity lies in the substituted cyclohexane ring. The carbon atom to which the methyl group is attached (C2) and the carbon atom to which the ethanamine substituent is attached (C1) are both chiral centers. This results in a total of 22 = 4 possible stereoisomers. These can exist as two pairs of enantiomers.

The cyclohexane ring itself is not planar and predominantly exists in a chair conformation to minimize angle and torsional strain.[10] The substituents on the ring can occupy either axial or equatorial positions. The interplay between the positions of the methyl and ethanamine groups (cis or trans) and their conformational preferences (axial or equatorial) significantly influences the stability and, consequently, the physical and biological properties of each stereoisomer.[3][4] For instance, bulky substituents generally prefer the equatorial position to minimize steric hindrance from 1,3-diaxial interactions.[4][11]

The critical importance of understanding and isolating these individual stereoisomers cannot be overstated, particularly in the context of drug development. It is well-established that different enantiomers of a chiral drug can exhibit vastly different pharmacological activities, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even toxic.[5][7][8] Therefore, the ability to synthesize, separate, and characterize each stereoisomer of this compound is a crucial step in unlocking its full therapeutic potential.

Visualization of Stereoisomers

The following diagram illustrates the relationship between the different stereoisomers of this compound.

Conformational Analysis: The Role of the Cyclohexane Ring

The conformational flexibility of the cyclohexane ring is a key determinant of the overall three-dimensional structure and stability of the stereoisomers of this compound. The chair conformation is the most stable arrangement, and the substituents can occupy either axial or equatorial positions. The relative stability of the two chair conformers for a given stereoisomer is governed by the steric interactions between the substituents and the ring's hydrogen atoms.

1,3-Diaxial Interactions

A significant factor influencing conformational preference is the presence of 1,3-diaxial interactions.[3] An axial substituent experiences steric repulsion from the other two axial hydrogens on the same side of the ring.[3] Consequently, bulkier substituents will impart greater steric strain when in the axial position, leading to a preference for the equatorial position.[4]

In the case of this compound, both the methyl and the ethanamine groups will have a preference for the equatorial position to minimize these unfavorable interactions. The conformational equilibrium for each diastereomer (cis and trans) will, therefore, favor the chair conformation where the larger substituent, or ideally both substituents, are in the equatorial position.

| Isomer | More Stable Conformation | Less Stable Conformation |

| cis-Isomer | One substituent axial, one equatorial | One substituent equatorial, one axial (ring flip) |

| trans-Isomer | Both substituents equatorial (diequatorial) | Both substituents axial (diaxial) |

Note: The relative size of the methyl and ethanamine groups will influence the exact equilibrium position for the cis-isomer.

Computational Chemistry for Conformational Analysis

Experimental Protocols for Separation and Characterization

The separation and characterization of the individual stereoisomers of this compound are essential for any meaningful pharmacological evaluation. The following sections outline detailed methodologies for these critical steps.

Chiral Resolution of Enantiomers

The separation of enantiomers, a process known as resolution, is a fundamental step in obtaining stereochemically pure compounds. For primary amines like this compound, several methods can be employed.

3.1.1. Diastereomeric Salt Formation and Fractional Crystallization

A classical and often effective method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent.

Protocol: Resolution via Diastereomeric Salt Formation

-

Selection of Resolving Agent: Choose an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid).

-

Salt Formation: Dissolve the racemic mixture of a diastereomer of this compound in a suitable solvent (e.g., ethanol, methanol, or acetone). Add an equimolar amount of the chiral resolving agent.

-

Fractional Crystallization: Heat the solution to ensure complete dissolution, then allow it to cool slowly. The diastereomeric salt that is less soluble will crystallize out of the solution first.

-

Isolation and Purification: Collect the crystals by filtration. The purity of the diastereomeric salt can be improved by recrystallization.

-

Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to liberate the enantiomerically enriched free amine.

-

Extraction: Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Analysis: Determine the enantiomeric excess (ee) of the resolved amine using chiral chromatography or NMR spectroscopy with a chiral solvating agent.

The following diagram illustrates the general workflow for this resolution process.

3.1.2. Enzymatic Kinetic Resolution

Enzymatic methods offer a highly selective and environmentally friendly approach to resolving racemic mixtures.[14][15] Lipases, for instance, can be used to selectively acylate one enantiomer of an amine, allowing for the separation of the acylated and unreacted enantiomers.[16]

Protocol: Lipase-Catalyzed Kinetic Resolution

-

Enzyme and Acyl Donor Selection: Choose a suitable lipase (e.g., Candida antarctica lipase B, Novozym 435) and an acyl donor (e.g., ethyl acetate, isopropyl acetate).[15]

-

Reaction Setup: Dissolve the racemic amine in an organic solvent (e.g., toluene, hexane). Add the lipase and the acyl donor.

-

Reaction Monitoring: Monitor the progress of the reaction by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining amine and the formed amide.

-

Reaction Quench and Separation: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme. Separate the unreacted amine from the acylated amine by extraction or chromatography.

-

Hydrolysis of Amide (Optional): The acylated amine can be hydrolyzed back to the free amine to obtain the other enantiomer.

Stereochemical Characterization using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and stereochemical analysis of organic molecules.[17][18][19]

3.2.1. Distinguishing Diastereomers

Diastereomers have different physical properties and, as such, will generally exhibit distinct NMR spectra.[19] Differences in the chemical shifts and coupling constants of the protons and carbons in the cyclohexane ring and the side chain can be used to differentiate between the cis and trans isomers. For instance, the coupling constants between adjacent protons on the cyclohexane ring can provide information about their relative stereochemistry (axial-axial, axial-equatorial, equatorial-equatorial).

3.2.2. Determining Enantiomeric Purity

While enantiomers have identical NMR spectra in an achiral environment, their spectra can be differentiated in the presence of a chiral auxiliary.[18]

Protocol: NMR Analysis with a Chiral Solvating Agent

-

Sample Preparation: Prepare a solution of the enantiomerically enriched amine in a suitable deuterated solvent (e.g., CDCl3).

-

Addition of Chiral Solvating Agent: Add a chiral solvating agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol) to the NMR tube.

-

Data Acquisition: Acquire the 1H or 19F NMR spectrum. The chiral solvating agent will form transient diastereomeric complexes with the two enantiomers of the amine, leading to separate signals for each enantiomer.

-

Data Analysis: Integrate the signals corresponding to each enantiomer to determine the enantiomeric excess.

The Impact of Stereochemistry on Pharmacological Activity

The three-dimensional structure of a drug molecule is critical for its interaction with biological targets such as enzymes and receptors, which are themselves chiral.[8] This stereoselectivity means that different stereoisomers of a drug can have markedly different pharmacological profiles.[5][6][7]

One enantiomer may bind to the target receptor with high affinity and elicit the desired therapeutic response, while the other enantiomer (the "distomer") may be less active, inactive, or even responsible for undesirable side effects or toxicity.[7] A classic example is the drug thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen.[1]

Therefore, for a molecule like this compound, it is imperative to:

-

Separate and isolate all stereoisomers.

-

Determine the absolute configuration of each pure stereoisomer.

-

Evaluate the pharmacological activity and toxicity of each stereoisomer independently. [20]

This rigorous approach ensures that the therapeutic potential of the molecule is fully realized while minimizing the risk of adverse effects. The development of single-enantiomer drugs, often through a process known as a "chiral switch" from a previously marketed racemic mixture, has become a standard practice in the pharmaceutical industry to improve drug efficacy and safety.[7][8]

Conclusion

The stereochemical complexity of this compound presents both challenges and opportunities in the field of drug development. A comprehensive understanding of its stereoisomers, their conformational preferences, and their distinct biological activities is fundamental to harnessing its therapeutic potential. The experimental protocols and analytical techniques detailed in this guide provide a robust framework for researchers and scientists to navigate this complex stereochemical landscape. By embracing a stereochemically-driven approach to drug discovery and development, the scientific community can continue to innovate and deliver safer and more effective medicines.

References

- Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes.

- Kinetic Resolution of Primary Amines through Chiral Phosphoric Acid C

- Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase Variant. PMC - NIH.

- Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society.

- Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing.

- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.

- Resolution of chiral amines.

- Quantitative Comparison of Steric Effects in Substituted Cyclohexanes: A Guide for Researchers. Benchchem.

- Effects of Stereoisomers on Drug Activity. Juniper Publishers.

- Spectroscopic Properties of Cyclohexanes. Chemistry LibreTexts.

- Substituted Cyclohexanes. Chemistry LibreTexts.

- Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Deriv

- Effects of Stereoisomers on Drug Activity.

- How Do Stereoisomers Affect Drug Activity?. YouTube.

- Theoretical Conformational Analysis of 2-(Methylamino)cyclohexanone: A Technical Guide. Benchchem.

- Facile and Green Synthesis of Satur

- Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia.

- Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Magritek.

- Assigning Stereochemistry I. Organic Chemistry.

- Conformational analysis of cyclohexanes. Chemistry LibreTexts.

- Determination of the importance of the stereochemistry of psorospermin in topoisomerase II-induced alkylation of DNA and in vitro and in vivo biological activity. PubMed.

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. biomedgrid.com [biomedgrid.com]

- 6. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. ochem.weebly.com [ochem.weebly.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase Variant - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 19. magritek.com [magritek.com]

- 20. Determination of the importance of the stereochemistry of psorospermin in topoisomerase II-induced alkylation of DNA and in vitro and in vivo biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Cyclohexylamine Derivatives: A Technical Guide to Synthesis and Application

Abstract

Chiral cyclohexylamine derivatives represent a cornerstone of modern synthetic and medicinal chemistry. Their rigid, three-dimensional structure and the presence of a stereogenic center make them invaluable as building blocks for complex molecules, ligands in asymmetric catalysis, and key pharmacophores in a multitude of therapeutic agents. This technical guide provides an in-depth exploration of the synthesis and application of these versatile compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices in both chemical and biocatalytic synthetic routes and explore their diverse applications, from organocatalysis to their pivotal role in blockbuster pharmaceuticals.

The Significance of the Chiral Cyclohexylamine Scaffold

The cyclohexylamine framework is a prevalent motif in numerous natural products, agrochemicals, and perhaps most significantly, in pharmaceuticals.[1] The introduction of chirality into this scaffold dramatically expands its chemical space and biological activity. The specific stereochemistry of the amine and other substituents on the cyclohexane ring can profoundly influence a molecule's interaction with biological targets like enzymes and receptors, often dictating its efficacy and toxicity.[2][3]

Several prominent pharmaceuticals incorporate the chiral cyclohexylamine moiety, underscoring its importance in drug design and development. For instance, Rotigotine , used in the treatment of Parkinson's disease, features a chiral aminotetralin core, which can be considered a constrained derivative of a cyclohexylamine.[1][4] Similarly, Tametraline , a norepinephrine-dopamine reuptake inhibitor, and Terutroban , a selective thromboxane prostanoid antagonist, both contain this critical chiral scaffold.[1][4] The anticoagulant drug Edoxaban also utilizes a chiral cyclohexane diamine intermediate in its synthesis.[5]

Beyond their direct inclusion in bioactive molecules, chiral cyclohexylamine derivatives are highly sought-after as chiral auxiliaries and organocatalysts in asymmetric synthesis, enabling the stereocontrolled formation of other chiral molecules.[1] Their utility also extends to analytical chemistry, where they serve as effective chiral solvating agents for the enantiodiscrimination of racemic compounds by NMR spectroscopy.

Stereoselective Synthesis of Chiral Cyclohexylamine Derivatives

The synthesis of enantiomerically pure cyclohexylamine derivatives presents a significant challenge due to the need to control stereochemistry on a flexible six-membered ring.[5] A variety of powerful methods have been developed to address this, broadly categorized into chemical and biocatalytic approaches.

Chemical Synthesis Strategies

Asymmetric reductive amination of prochiral ketones is one of the most direct and widely employed methods for accessing chiral amines.[5] This transformation is pivotal in the pharmaceutical industry for the synthesis of numerous key intermediates.[5]

Conceptual Workflow for Asymmetric Reductive Amination:

Caption: Asymmetric Reductive Amination Workflow.

A key consideration in ARA is the choice of the chiral catalyst, which is typically a transition metal complex bearing a chiral ligand. The catalyst's structure dictates the facial selectivity of the reduction of the imine intermediate, thereby determining the enantiomeric excess of the final amine product.

An innovative approach for the synthesis of highly functionalized chiral cyclohexylamine derivatives involves a visible-light-enabled [4+2] cycloaddition.[1][4] This method offers excellent diastereoselectivity and can be rendered enantioselective through the use of a chiral catalyst.[1]

Proposed Mechanism for Photocatalyzed [4+2] Cycloaddition:

Caption: Photocatalyzed [4+2] Cycloaddition Mechanism.

This methodology is particularly advantageous due to its atom economy, mild reaction conditions, and the ability to construct complex scaffolds that are otherwise difficult to access.[1][4] The incorporation of a chiral phosphoric acid (CPA) can create a chiral environment, influencing the stereochemical outcome of the radical addition and leading to moderate to good enantioselectivity.[1]

Experimental Protocol: Asymmetric Photocatalyzed [4+2] Cycloaddition

-

Reaction Setup: To an oven-dried Schlenk tube, add the benzocyclobutylamine derivative (1.0 equiv.), the α-substituted vinylketone (1.2 equiv.), the photocatalyst (e.g., fac-Ir(ppy)3, 1-5 mol%), and the chiral phosphoric acid (CPA) catalyst (5-10 mol%).

-

Solvent Addition: Add anhydrous and degassed solvent (e.g., dichloromethane or toluene) via syringe.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Irradiation: Irradiate the reaction mixture with a blue LED lamp at room temperature with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography on silica gel to afford the desired chiral cyclohexylamine derivative.

Self-Validation: The diastereoselectivity and enantiomeric excess of the product should be determined by chiral HPLC analysis and compared to literature values for the specific substrates and catalyst system used. The relative and absolute stereochemistry can be confirmed by X-ray crystallography of a suitable crystalline derivative.

Biocatalytic Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds.[6][7] Enzymes offer exquisite chemo-, regio-, and stereoselectivity, often operating under mild conditions with minimal environmental impact.[8]

Imine reductases (IREDs) and amine dehydrogenases (AmDHs) are key enzymes in the biocatalytic toolbox for chiral amine synthesis.[8][9] They catalyze the asymmetric reduction of imines and the reductive amination of ketones, respectively, to produce chiral amines with high enantiomeric excess.

Biocatalytic Reductive Amination Workflow:

Caption: Biocatalytic Reductive Amination Workflow.

The development of novel IREDs and AmDHs through genome mining and protein engineering has significantly expanded the substrate scope and stereoselectivity of these biocatalysts, enabling the synthesis of a wide range of chiral cyclohexylamines.[8]

Table 1: Comparison of Synthetic Methods for Chiral Cyclohexylamine Derivatives

| Method | Advantages | Disadvantages | Typical ee (%) |

| Asymmetric Reductive Amination | Broad substrate scope, well-established. | Often requires precious metal catalysts, high pressures of H2. | 90-99+ |

| Photocatalyzed [4+2] Cycloaddition | Mild conditions, atom economical, access to complex scaffolds. | Can have moderate enantioselectivity, substrate scope may be limited. | 70-95 |

| Biocatalysis (IREDs/AmDHs) | High enantioselectivity, mild and sustainable conditions. | Enzyme stability and substrate scope can be limiting, requires cofactor regeneration. | 95-99+ |

Applications of Chiral Cyclohexylamine Derivatives

Asymmetric Organocatalysis

Chiral cyclohexylamine derivatives, particularly 1,2-diaminocyclohexane derivatives, are foundational scaffolds for a wide array of successful organocatalysts.[10] These catalysts can be readily functionalized with groups such as thioureas, squaramides, or phosphoric acids to create bifunctional catalysts capable of activating both the nucleophile and the electrophile in a stereocontrolled manner.

These organocatalysts have proven to be highly effective in a variety of asymmetric transformations, including Michael additions, Mannich reactions, and Friedel-Crafts alkylations.[10] The rigid cyclohexane backbone provides a well-defined chiral environment, leading to high levels of enantioselectivity.

Chiral Solvating Agents in NMR Spectroscopy

The determination of enantiomeric purity is crucial in the development of chiral compounds. Chiral cyclohexylamine derivatives have been successfully employed as chiral solvating agents (CSAs) for the enantiodiscrimination of racemic analytes by NMR spectroscopy.

The principle behind this application lies in the formation of transient diastereomeric complexes between the chiral solvating agent and the enantiomers of the analyte. These diastereomeric complexes have different NMR spectra, allowing for the quantification of the enantiomeric excess of the analyte. The interactions responsible for this discrimination can include hydrogen bonding, π-π stacking, and steric repulsion.[11]

Intermediates in Pharmaceutical Synthesis

As previously mentioned, the chiral cyclohexylamine scaffold is a key component of numerous marketed drugs. The industrial-scale synthesis of these pharmaceuticals often relies on the efficient and stereoselective preparation of a chiral cyclohexylamine intermediate.

For example, the synthesis of the anticoagulant Edoxaban involves a key chiral cyclohexane cis-diamine intermediate.[5] The development of a scalable and safe synthetic route to this intermediate, avoiding hazardous reagents like sodium azide, is a critical aspect of the overall manufacturing process.[5] Biocatalytic methods are increasingly being explored for the industrial production of such chiral amine intermediates due to their potential for improved sustainability and cost-effectiveness.[6][12]

The Role of Chirality in Drug Efficacy:

The stereochemistry of the cyclohexylamine moiety can have a profound impact on the pharmacological profile of a drug. Different enantiomers can exhibit different binding affinities for their biological targets, leading to variations in potency.[2][3] In some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects.[2] Therefore, the development of stereoselective syntheses for chiral cyclohexylamine derivatives is of paramount importance in the pharmaceutical industry.

Conclusion and Future Outlook

Chiral cyclohexylamine derivatives continue to be a focal point of research and development in both academia and industry. Their versatility as chiral building blocks, organocatalysts, and key pharmaceutical ingredients ensures their continued relevance. Future advancements in this field will likely focus on the development of even more efficient and sustainable synthetic methodologies. The continued exploration of biocatalysis, including the discovery and engineering of novel enzymes, holds particular promise for the industrial-scale production of these valuable compounds. Furthermore, the design of novel chiral cyclohexylamine-based organocatalysts will undoubtedly lead to new and powerful methods for asymmetric synthesis. As our understanding of the intricate role of chirality in biological systems deepens, the demand for enantiomerically pure chiral cyclohexylamine derivatives is set to grow, driving further innovation in their synthesis and application.

References

- ResearchGate. (n.d.). Biocatalytic synthesis of cyclohexylidene‐based axially chiral amines.

-

Lu, Y.-N., Che, C., Zhen, G., Chang, X., Dong, X.-Q., & Wang, C.-J. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science, 15(15), 5635–5641. [Link]

- (2014). Recent achievements in developing the biocatalytic toolbox for chiral amine synthesis. Current Opinion in Chemical Biology, 19, 180-192.

-

Parmar, B. B., Abraham, A., Butcher, R. J., & Bedekar, A. (2026). Synthesis of chiral cyclohexanol derived benzylamines, applications for enantiodiscrimination of optically active analytes by NMR spectroscopy. New Journal of Chemistry. [Link]

- Lu, Y. N., Che, C., Zhen, G., Chang, X., Dong, X. Q., & Wang, C. J. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical science, 15(15), 5635-5641.

- (n.d.). Synthesis of chiral amines using redox biocatalysis.

- (n.d.). Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy.

- (2024). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development.

- (n.d.). Synthesis and biological activity of cyclohexylamine derivatives.

- (n.d.). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Organic & Inorganic Chemistry.

- (2015). Efficient Biocatalytic Synthesis of Chiral Chemicals. Advances in biochemical engineering/biotechnology, 147, 259-290.

- Qiuhan, Y., Weiwen, L., Zhiqiang, D., Min, W., & Zhenya, D. (2018). Synthesis of a New Chiral Organocatalysts and its Application in Asymmetric Morita-Baylis-Hillman Reaction. Austin Journal of Analytical and Pharmaceutical Chemistry, 5(3), 1107.

- (n.d.).

- (2023). Scalable and sustainable synthesis of chiral amines by biocatalysis.

- (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy. Request PDF.

- (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 15(12), 1529.

- Aroulanda, C., & Lesot, P. (2022).

- (n.d.). 1,4-cyclohexylamine derivatives and processes for the preparation thereof.

- (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12949-12959.

- (n.d.). Application of Organocatalysis to the Synthesis of Chiral Morpholines, Piperazines, Aziridines, Azetidines, beta-fluoroamines, and gamma-fluoroamines; Discovery of Selective Phospholipase D Inhibitors with Optimized in vivo Properties. University of California, Irvine.

- (n.d.).

- (2018). Role of Chirality in Drugs. Juniper Publishers.

- (n.d.). Advancing Chiral Chemistry in Pharmaceutical Synthesis. Pharmaceutical Technology.

- (2022). Enantioselective synthesis of chiral BCPs. Chemical Society reviews, 51(15), 6336-6353.

- (2023). Synthesis of chiral lactams by asymmetric nitrogen insertion.

- (n.d.).

- (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical reviews, 120(5), 2531-2661.

Sources

- 1. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00667D [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jocpr.com [jocpr.com]

- 7. Efficient Biocatalytic Synthesis of Chiral Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. austinpublishinggroup.com [austinpublishinggroup.com]

- 11. Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Scalable and sustainable synthesis of chiral amines by biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-(2-Methylcyclohexyl)ethan-1-amine as a Chiral Controller in Asymmetric Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword

In the landscape of asymmetric synthesis, the quest for novel, efficient, and stereodirecting molecules is perpetual. Chiral amines, in particular, represent a cornerstone of this field, functioning as versatile chiral auxiliaries and foundational scaffolds for sophisticated chiral ligands.[1] This document provides a forward-looking guide on the potential applications of 2-(2-methylcyclohexyl)ethan-1-amine , a chiral amine characterized by its sterically demanding 2-methylcyclohexyl moiety. While this specific amine is not yet widely documented in the academic literature for its applications in asymmetric synthesis, its structural features suggest significant potential.

This guide is structured to serve as a practical and theoretical starting point for researchers aiming to explore its utility. We will extrapolate from well-established principles of asymmetric induction, drawing parallels with structurally related and extensively studied chiral auxiliaries and ligands. The protocols herein are designed as robust starting points for experimentation, grounded in proven methodologies for similar chiral amines. Our objective is to not only provide step-by-step instructions but to also elucidate the underlying stereochemical principles that would govern the efficacy of this compound as a chiral controller.

Part 1: this compound as a Chiral Auxiliary in Diastereoselective Alkylation

Conceptual Framework

The core principle of a chiral auxiliary is its temporary incorporation into a prochiral substrate to induce diastereoselectivity in a subsequent chemical transformation.[1] For this compound, its primary amine functionality allows for the straightforward formation of chiral imines or enamines with carbonyl compounds. The steric bulk of the 2-methylcyclohexyl group is poised to create a highly differentiated stereochemical environment, effectively shielding one face of the reactive intermediate from electrophilic attack.

The proposed application focuses on the diastereoselective alkylation of a ketone. The chiral amine is first condensed with the ketone to form a chiral imine. Deprotonation of the α-proton of the ketone moiety generates a chiral aza-enolate, which then reacts with an alkylating agent. The stereochemistry of the newly formed stereocenter is dictated by the steric hindrance imposed by the chiral auxiliary. Subsequent hydrolysis of the imine liberates the optically enriched α-alkylated ketone and allows for the recovery of the chiral auxiliary.

Diagram 1: Proposed Mechanism for Diastereoselective Alkylation

Caption: Workflow for chiral auxiliary-mediated alkylation.

Experimental Protocol: Diastereoselective Alkylation of Cyclohexanone

This protocol is a starting point and may require optimization for different substrates and alkylating agents.

Materials:

-

(1R,2R)- or (1S,2S)-2-(2-methylcyclohexyl)ethan-1-amine

-

Cyclohexanone (freshly distilled)

-

Anhydrous Toluene

-

Titanium tetrachloride (TiCl₄)

-

Triethylamine (TEA, freshly distilled)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Alkyl halide (e.g., Iodomethane or Benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

2M Hydrochloric acid (HCl)

Procedure:

-

Imine Formation:

-

To a flame-dried, argon-purged round-bottom flask, add anhydrous toluene (100 mL) and cyclohexanone (1.0 eq).

-

Cool the solution to 0 °C and add triethylamine (2.5 eq).

-

Slowly add a solution of TiCl₄ in toluene (0.6 eq) via syringe. The solution will turn yellow.

-

Add this compound (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding diethyl ether and filter through a pad of celite to remove titanium salts.

-

Concentrate the filtrate under reduced pressure to yield the crude chiral imine. This is often used in the next step without further purification.

-

-

Alkylation:

-

Dissolve the crude imine in anhydrous THF (50 mL) in a flame-dried, argon-purged flask.

-

Cool the solution to -78 °C.

-

Slowly add LDA solution (1.5 eq) dropwise, maintaining the temperature below -70 °C. Stir for 2 hours at -78 °C to ensure complete formation of the aza-enolate.

-

Add the alkyl halide (1.5 eq) dropwise.

-

Stir the reaction at -78 °C for 4-6 hours, or until TLC analysis indicates consumption of the starting material.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

-

Hydrolysis and Auxiliary Recovery:

-

Dissolve the crude alkylated imine in a mixture of THF and 2M HCl (1:1 v/v).

-

Stir vigorously at room temperature for 4-6 hours.

-

Neutralize the solution with saturated aqueous sodium bicarbonate.

-

Extract with diethyl ether (3 x 50 mL).

-

The organic layer contains the chiral α-alkylated ketone. The aqueous layer can be basified with NaOH and extracted with diethyl ether to recover the chiral amine auxiliary.

-

Data Analysis:

-

The crude α-alkylated ketone should be purified by flash column chromatography.

-

The diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product should be determined by chiral HPLC or GC analysis.

Part 2: this compound as a Scaffold for Chiral Ligands in Asymmetric Catalysis

Conceptual Framework

The true power of a chiral amine is often realized when it is incorporated into a more complex ligand structure for transition metal-catalyzed reactions. The combination of a stereogenic backbone with a coordinating heteroatom (like phosphorus or another nitrogen) can create a highly effective chiral environment around a metal center.

We propose the synthesis of a P,N-ligand from this compound. Such ligands are known to be effective in a variety of asymmetric transformations, including hydrogenations and cross-coupling reactions. The nitrogen atom of the amine and a newly introduced phosphine group can chelate to a metal, forming a rigid chiral pocket.

Diagram 2: Synthesis and Application of a Chiral P,N-Ligand

Caption: From chiral amine to asymmetric catalysis.

Protocol: Synthesis of a P,N-Ligand and its Application in Asymmetric Hydrogenation

Part A: Ligand Synthesis

Materials:

-

(1R,2R)- or (1S,2S)-2-(2-methylcyclohexyl)ethan-1-amine

-

2-(Diphenylphosphino)benzoyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, argon-purged flask, dissolve this compound (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add a solution of 2-(diphenylphosphino)benzoyl chloride (1.0 eq) in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the chiral P,N-ligand.

Part B: Asymmetric Hydrogenation of a Prochiral Alkene

Materials:

-

Synthesized chiral P,N-ligand

-

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)

-

Prochiral alkene (e.g., methyl α-acetamidoacrylate)

-

Anhydrous, degassed methanol

-

Hydrogen gas (H₂)

Procedure:

-

Catalyst Preparation (in situ):

-

In a Schlenk flask under argon, dissolve [Rh(COD)₂]BF₄ (1 mol%) and the chiral P,N-ligand (1.1 mol%) in anhydrous, degassed methanol.

-

Stir the solution at room temperature for 30 minutes.

-

-

Hydrogenation:

-

In a separate flask, dissolve the prochiral alkene (100 mol%) in anhydrous, degassed methanol.

-

Transfer the substrate solution to a high-pressure hydrogenation vessel.

-

Add the catalyst solution to the vessel via cannula.

-

Pressurize the vessel with H₂ (e.g., 5 bar) and stir at room temperature for 12-24 hours.

-

Carefully vent the reactor and concentrate the reaction mixture.

-

The conversion can be determined by ¹H NMR, and the enantiomeric excess of the product can be determined by chiral HPLC or GC.

-

Table 1: Hypothetical Performance Data for Asymmetric Hydrogenation

| Entry | Substrate | Ligand Stereochemistry | Catalyst Loading (mol%) | H₂ Pressure (bar) | Yield (%) | e.e. (%) |

| 1 | Methyl α-acetamidoacrylate | (1R,2R)-derived | 1.0 | 5 | >99 | 92 (R) |

| 2 | Methyl α-acetamidoacrylate | (1S,2S)-derived | 1.0 | 5 | >99 | 93 (S) |

| 3 | Itaconic acid dimethyl ester | (1R,2R)-derived | 1.0 | 10 | >99 | 88 (R) |

Note: The data in this table is illustrative and represents expected outcomes based on similar P,N-ligands. Actual results will require experimental validation.

Conclusion and Future Outlook

This compound presents itself as a promising, yet underexplored, chiral building block. Its inherent chirality, coupled with the steric bulk of the cyclohexyl moiety, provides a strong foundation for its use as both a chiral auxiliary and a ligand scaffold. The protocols detailed in this guide are intended to catalyze further investigation into its potential. Future work should focus on a broader screening of substrates, alkylating agents, and metal precursors to fully delineate the scope and limitations of this chiral amine in asymmetric synthesis. The development of a more extensive family of ligands derived from this amine could also open new avenues in enantioselective catalysis.

References

-

Wikipedia. Chiral auxiliary. Available at: [Link]

Sources

Application Notes and Protocols for 2-(2-Methylcyclohexyl)ethan-1-amine Complexes in Catalysis

Introduction: The Strategic Role of Steric Hindrance and Chirality in Ligand Design

In the landscape of transition metal catalysis, the design of ligands is a cornerstone for controlling reactivity, selectivity, and efficiency. Amine-containing ligands are particularly vital due to their strong coordination to metal centers, which can modulate the electronic properties of the catalyst.[1] The ligand 2-(2-methylcyclohexyl)ethan-1-amine presents a compelling scaffold for catalyst development. Its structure, featuring a chiral center and significant steric bulk from the 2-methylcyclohexyl group, is strategically designed to influence the coordination environment around a metal center. This steric hindrance can be instrumental in creating a chiral pocket that directs the enantioselective outcome of a reaction, a critical aspect in the synthesis of pharmaceuticals and fine chemicals.[2]

The rationale for investigating complexes of this ligand stems from the well-established principle that bulky substituents on a ligand can enhance selectivity by controlling the trajectory of incoming substrates. While specific applications for this compound are not yet widely documented in peer-reviewed literature, its structural motifs are analogous to those found in ligands for successful asymmetric transformations, such as asymmetric hydrogenation and C-N bond formation.[3][4] These application notes will, therefore, provide a forward-looking guide based on established principles of catalysis, outlining the synthesis of potential catalytic complexes and providing detailed, adaptable protocols for their application in key organic transformations.

PART 1: Synthesis of this compound Ligand and its Metal Complexes

The journey to a catalytically active complex begins with the synthesis of the ligand itself, followed by its coordination to a suitable metal precursor.

Ligand Synthesis: A Generalized Approach

The synthesis of this compound can be approached through the reductive amination of 1-(2-methylcyclohexyl)ethan-1-one. This ketone precursor can be synthesized via methods such as Friedel-Crafts acylation or Grignard reactions.[5] The subsequent reductive amination is a robust and well-documented transformation.

Protocol 1: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(2-methylcyclohexyl)ethan-1-one (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, typically 5-10 eq).

-

Reducing Agent: Carefully add a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in portions (1.5-2.0 eq). The choice of reducing agent is critical; NaBH₃CN is effective at neutral to slightly acidic pH, which is often ideal for imine formation and subsequent reduction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting ketone is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be purified by distillation or column chromatography on silica gel.

Synthesis of Transition Metal Complexes

The amine ligand can be coordinated to a variety of transition metals, such as palladium, rhodium, or copper, to generate catalytically active complexes. The choice of metal will dictate the potential applications. For instance, palladium complexes are renowned for cross-coupling reactions, while rhodium complexes are often employed in asymmetric hydrogenation.[3][6]

Protocol 2: General Synthesis of a Palladium(II) Complex

-

Precursor Selection: Start with a readily available palladium(II) precursor, such as palladium(II) chloride (PdCl₂) or bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂).

-

Ligand Coordination: In a Schlenk flask under an inert atmosphere, dissolve the palladium precursor (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile).

-

Ligand Addition: Add a solution of this compound (2.0-2.2 eq) in the same solvent dropwise to the stirring palladium solution. The stoichiometry is chosen to favor the formation of a bis(amine)palladium(II) complex.

-

Reaction: Stir the mixture at room temperature for several hours. A color change or precipitation of the complex may be observed.

-

Isolation: If a precipitate forms, it can be isolated by filtration, washed with a non-coordinating solvent (e.g., hexane), and dried under vacuum. If the complex remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized.

PART 2: Application in Asymmetric Catalysis

The chiral nature of this compound makes its complexes prime candidates for asymmetric catalysis. A hypothetical, yet highly relevant, application is the asymmetric hydrogenation of prochiral imines.

Asymmetric Hydrogenation of Imines

The reduction of imines to chiral amines is a fundamental transformation in organic synthesis. Rhodium complexes are often the catalysts of choice for this reaction.[4]

Protocol 3: Asymmetric Hydrogenation of a Prochiral Imine

-

Catalyst Preparation (in situ): In a high-pressure autoclave under an inert atmosphere, add a rhodium precursor such as [Rh(COD)₂]BF₄ (1 mol%) and the this compound ligand (2.2 mol%).

-

Solvent and Substrate: Add a degassed solvent (e.g., methanol or toluene) followed by the prochiral imine substrate (1.0 eq).

-

Reaction Conditions: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm H₂). Stir the reaction at a controlled temperature (e.g., 25-50 °C).

-

Monitoring and Work-up: Monitor the reaction for hydrogen uptake. Once the reaction is complete, carefully vent the autoclave and concentrate the reaction mixture.

-

Analysis: The conversion can be determined by ¹H NMR or GC analysis of the crude product. The enantiomeric excess (ee) of the resulting chiral amine can be determined by chiral high-performance liquid chromatography (HPLC).

Table 1: Hypothetical Performance Data for Asymmetric Imine Hydrogenation

| Substrate (Imine) | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |

| N-(1-phenylethylidene)aniline | 1.0 | 20 | 25 | 12 | >99 | 85 |

| N-(1-(4-methoxyphenyl)ethylidene)aniline | 1.0 | 20 | 25 | 12 | >99 | 88 |

| N-(1-(naphthalen-2-yl)ethylidene)aniline | 1.0 | 30 | 40 | 24 | 95 | 82 |

Note: This data is illustrative and based on expected performance for a chiral amine ligand.

PART 3: Mechanistic Considerations and Workflow Visualization

Understanding the catalytic cycle is paramount for optimizing reaction conditions and expanding the substrate scope.

Causality in Experimental Design

-

Choice of Metal: The selection of the transition metal is the primary determinant of the reaction type. Palladium is often used for its efficacy in cross-coupling and C-H functionalization, leveraging Pd(0)/Pd(II) or Pd(II)/Pd(IV) catalytic cycles.[7] Rhodium and Iridium are workhorses for hydrogenation due to their ability to activate H₂.[3]

-

Ligand-to-Metal Ratio: This ratio influences the coordination sphere of the metal. A higher ratio can lead to more stable, but potentially less active, saturated complexes. For many reactions, a 2:1 or slightly higher ligand-to-metal ratio is optimal to ensure the formation of the desired active species.

-

Solvent Effects: The polarity and coordinating ability of the solvent can dramatically affect catalyst solubility, stability, and activity. Non-coordinating solvents are often preferred to avoid competition with the substrate for binding to the metal center.

Visualizing the Catalytic Workflow

The following diagrams illustrate the key workflows described in these application notes.

Caption: Workflow for the synthesis of the this compound ligand.

Caption: Proposed catalytic cycle for rhodium-catalyzed asymmetric imine hydrogenation.

Conclusion and Future Outlook

The this compound ligand holds considerable promise for applications in asymmetric catalysis. Its synthesis is accessible through standard organic transformations, and it can be readily incorporated into various transition metal complexes. The protocols outlined here provide a robust starting point for researchers to explore the catalytic potential of these novel complexes. Future work should focus on the systematic screening of these catalysts in a broader range of reactions, including C-C and C-N cross-coupling, to fully elucidate their activity and selectivity profiles. Detailed mechanistic studies, combining kinetic analysis and computational modeling, will be crucial for the rational design of next-generation catalysts based on this versatile chiral scaffold.

References

-

Wiley-VCH. 1 Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Available at: [Link]

-

Dalton Transactions (RSC Publishing). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Available at: [Link]

-

RSC Publishing. Rhodium(I)-catalysed asymmetric hydrogenation of imines. Available at: [Link]

-

PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Available at: [Link]

Sources

- 1. Enantioselective Synthesis and Application to the Allylic Imidate Rearrangement of Amine-Coordinated Palladacycle Catalysts of Cobalt Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral [Bis(olefin)amine]rhodium(I) Complexes – Transfer Hydrogenation in Ethanol | Semantic Scholar [semanticscholar.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Rhodium(I)-catalysed asymmetric hydrogenation of imines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. staff.najah.edu [staff.najah.edu]

- 6. Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Leveraging 2-(2-Methylcyclohexyl)ethan-1-amine as a Chiral Building Block in Natural Product Synthesis

Introduction

In the intricate field of natural product synthesis, the strategic selection of chiral building blocks is paramount to achieving stereochemical control and overall synthetic efficiency.[1] 2-(2-Methylcyclohexyl)ethan-1-amine, a chiral primary amine, presents a unique structural motif that offers significant potential for inducing asymmetry in a variety of chemical transformations. The presence of a stereocenter on the cyclohexane ring, coupled with the conformational rigidity imparted by the methyl group, makes this amine an attractive tool for chemists aiming to construct complex, stereochemically rich natural products.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in natural product synthesis, detailing its role as both a chiral auxiliary and a key structural component.

The strategic incorporation of chiral amines is a well-established methodology in asymmetric synthesis, enabling the construction of enantiomerically pure compounds that are crucial for therapeutic applications.[3] Chiral amines can be utilized in various capacities, including as catalysts in organocatalysis or as covalently bonded auxiliaries that direct the stereochemical outcome of a reaction.[1][4][5] This guide will focus on the latter application, exploring how the stereogenic information embedded within this compound can be effectively transferred to a prochiral substrate, leading to the formation of new stereocenters with high diastereoselectivity.

The Strategic Advantage of the 2-Methylcyclohexyl Moiety

The efficacy of a chiral auxiliary is largely dependent on its ability to create a sterically biased environment around a reactive center.[1] The 2-methylcyclohexyl group in the title amine offers several key advantages in this regard:

-

Defined Stereochemistry: The fixed stereocenter at the 2-position of the cyclohexane ring provides a predictable platform for asymmetric induction.

-

Conformational Rigidity: The methyl substituent influences the conformational equilibrium of the cyclohexane ring, favoring a chair conformation where the methyl group occupies an equatorial position to minimize steric strain. This rigidity helps to lock the overall conformation of the auxiliary-substrate adduct, leading to a more defined transition state and higher stereoselectivity.

-

Steric Hindrance: The bulk of the methylcyclohexyl group effectively shields one face of the reactive center, directing the approach of incoming reagents to the opposite, less hindered face.

These features make this compound a powerful tool for controlling the stereochemistry of various carbon-carbon bond-forming reactions, which are fundamental to the assembly of complex natural product skeletons.

Application in Diastereoselective Alkylation Reactions: A Key Step in Alkaloid Synthesis

A primary application of chiral amines like this compound is in the diastereoselective alkylation of carbonyl compounds, a cornerstone transformation in the synthesis of many alkaloids and other nitrogen-containing natural products.[4][5] The general strategy involves the formation of a chiral imine or enamine intermediate, which then undergoes a stereoselective alkylation reaction. The chiral auxiliary is subsequently cleaved to reveal the desired enantiomerically enriched product.

Workflow for Diastereoselective Alkylation

Caption: Diastereoselective alkylation workflow using a chiral amine auxiliary.

Detailed Protocol: Diastereoselective α-Alkylation of a Prochiral Ketone

This protocol outlines a general procedure for the diastereoselective α-alkylation of a prochiral ketone using this compound as a chiral auxiliary.

Materials:

-

Prochiral ketone (e.g., cyclohexanone)

-

This compound (as a single enantiomer)

-

Anhydrous toluene

-

p-Toluenesulfonic acid (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

-

Alkylating agent (e.g., benzyl bromide)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

2 M Hydrochloric acid

-

Sodium bicarbonate solution

-

Brine

Procedure:

Part 1: Formation of the Chiral Imine

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the prochiral ketone (1.0 eq), this compound (1.1 eq), a catalytic amount of p-toluenesulfonic acid, and anhydrous toluene.

-

Heat the mixture to reflux and monitor the azeotropic removal of water. Continue refluxing until no more water is collected.

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude chiral imine. This intermediate is often used in the next step without further purification.

Part 2: Diastereoselective Alkylation

-

Dissolve the crude chiral imine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.2 eq) to the cooled imine solution. Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation and formation of the corresponding metallated enamine.

-

Add the alkylating agent (1.2 eq) to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

-

Allow the mixture to warm to room temperature and extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude alkylated imine.

Part 3: Cleavage of the Chiral Auxiliary

-

Dissolve the crude alkylated imine in a mixture of THF and 2 M hydrochloric acid.

-

Stir the mixture vigorously at room temperature for 4-6 hours, or until the hydrolysis is complete (monitored by TLC or GC-MS).

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract the desired alkylated ketone with diethyl ether.

-

Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure. Purify the resulting enantiomerically enriched ketone by flash column chromatography.

-

The aqueous layer, containing the protonated chiral amine, can be basified and extracted to recover the auxiliary for reuse.

| Step | Key Reagents | Typical Conditions | Expected Outcome |

| Imine Formation | Ketone, Chiral Amine, p-TsOH | Toluene, reflux (Dean-Stark) | High yield of chiral imine |

| Alkylation | LDA, Alkylating Agent | THF, -78 °C | High diastereoselectivity |

| Auxiliary Cleavage | 2 M HCl | THF, room temperature | High yield of chiral ketone |

Application in the Synthesis of Chiral Homoallylic Amines

Chiral homoallylic amines are valuable intermediates in the synthesis of various nitrogen-containing natural products, including alkaloids with 4-, 5-, and 6-membered cyclic amine motifs.[3] The use of this compound can be extended to the diastereoselective addition of allyl nucleophiles to chiral imines, providing access to these important building blocks.

Synthetic Pathway to Chiral Homoallylic Amines

Caption: Synthesis of chiral homoallylic amines via diastereoselective allylation.

Protocol: Diastereoselective Allylation of a Chiral Imine

Materials:

-

Aldehyde (e.g., isobutyraldehyde)

-

This compound (as a single enantiomer)

-

Anhydrous diethyl ether or THF

-

Anhydrous magnesium sulfate

-

Allylmagnesium bromide solution in diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Appropriate deprotection reagents (e.g., catalytic hydrogenation for a benzyl-protected amine)

Procedure:

Part 1: Formation of the Chiral Imine

-

In a round-bottom flask, dissolve the aldehyde (1.0 eq) and this compound (1.05 eq) in anhydrous diethyl ether.

-

Add anhydrous magnesium sulfate to the solution to act as a drying agent and drive the imine formation.

-

Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete.

-

Filter off the magnesium sulfate and wash with anhydrous diethyl ether. The resulting ethereal solution of the chiral imine is typically used directly in the next step.